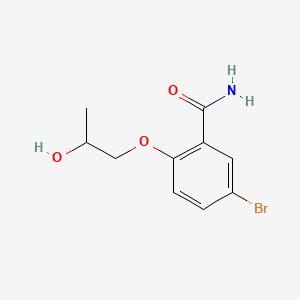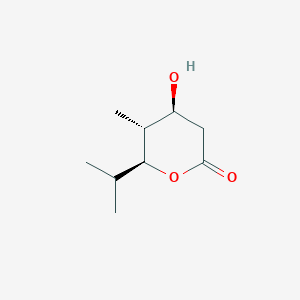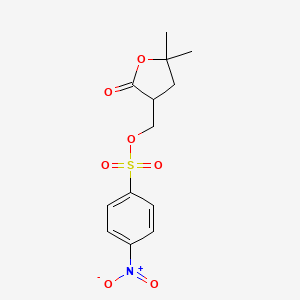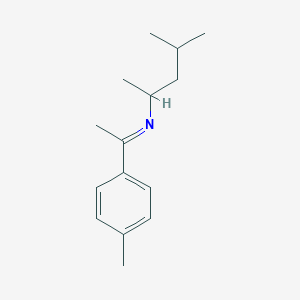
4,4'-Diisocyano-3,3'-dimethoxybiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Diisocyano-3,3’-dimethoxybiphenyl is an organic compound with the molecular formula C16H12N2O2 It is characterized by the presence of two isocyanate groups and two methoxy groups attached to a biphenyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diisocyano-3,3’-dimethoxybiphenyl typically involves the reaction of 4,4’-diaminobiphenyl with phosgene in the presence of a base. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to form the desired isocyanate compound. The reaction conditions generally include:
Temperature: 0-5°C for the initial formation of the carbamoyl chloride, followed by room temperature for the cyclization step.
Solvent: Commonly used solvents include dichloromethane or chloroform.
Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of 4,4’-Diisocyano-3,3’-dimethoxybiphenyl follows similar synthetic routes but on a larger scale. The process involves:
Continuous flow reactors: To ensure efficient mixing and heat transfer.
Automated control systems: To maintain optimal reaction conditions and ensure product consistency.
Purification: Typically involves recrystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Diisocyano-3,3’-dimethoxybiphenyl undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding urea derivatives.
Reduction: Reduction of the isocyanate groups can yield amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4’-Diisocyano-3,3’-dimethoxybiphenyl has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and advanced materials due to its ability to form strong covalent bonds.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Research: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate groups.
Mecanismo De Acción
The mechanism of action of 4,4’-Diisocyano-3,3’-dimethoxybiphenyl primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines, alcohols, and thiols to form urea, carbamate, and thiocarbamate linkages, respectively. The molecular targets and pathways involved include:
Nucleophilic Addition: The isocyanate groups undergo nucleophilic addition reactions with various nucleophiles.
Polymerization: Can participate in polymerization reactions to form polyurethanes and other polymeric materials.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Diisocyanato-3,3’-dimethylbiphenyl
- 4,4’-Diisocyanato-3,3’-dihydroxybiphenyl
- 4,4’-Diisocyanato-3,3’-dichlorobiphenyl
Uniqueness
4,4’-Diisocyano-3,3’-dimethoxybiphenyl is unique due to the presence of methoxy groups, which can influence its reactivity and solubility. Compared to its analogs, the methoxy groups can provide additional sites for chemical modification, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H12N2O2 |
|---|---|
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
1-isocyano-4-(4-isocyano-3-methoxyphenyl)-2-methoxybenzene |
InChI |
InChI=1S/C16H12N2O2/c1-17-13-7-5-11(9-15(13)19-3)12-6-8-14(18-2)16(10-12)20-4/h5-10H,3-4H3 |
Clave InChI |
COGJHPOLPFAHQQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#[C-])OC)[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)





![Acetamide, N-[2-[4-(acetyloxy)-3-methoxyphenyl]ethyl]-](/img/structure/B13815888.png)


